molecular formula C6H5BF2O2 B125883 3,5-Difluorophenylboronic acid CAS No. 156545-07-2

3,5-Difluorophenylboronic acid

Cat. No. B125883
M. Wt: 157.91 g/mol
InChI Key: QWQBQRYFWNIDOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluorophenylboronic acid (3,5-DFPBA) is a boronic acid derivative characterized by the presence of two fluorine atoms at the 3 and 5 positions on the phenyl ring. The presence of fluorine atoms influences the acidity and reactivity of the boronic acid group, as well as the overall physical and chemical properties of the compound .

Synthesis Analysis

The synthesis of 3,5-difluorophenylboronic acid is not directly described in the provided papers. However, a related compound, 3,5-difluorophenylacetic acid, was prepared from 3,5-difluoro-bromobenzene by a Grignard reaction followed by hydrolysis and reduction, with an overall yield of 68% . This method could potentially be adapted for the synthesis of 3,5-DFPBA by using a suitable boron reagent in place of diethyl oxalate.

Molecular Structure Analysis

The molecular and spectroscopic properties of 3,5-DFPBA were investigated using various techniques such as FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy. The structure was optimized using DFT calculations, and the effects of hydrogen bonding in the dimeric form were discussed. The introduction of fluorine atoms was found to influence the molecular properties significantly .

Chemical Reactions Analysis

While the specific reactions of 3,5-DFPBA are not detailed in the provided papers, boronic acids, in general, are known to participate in various organic reactions. For instance, trifluoromethylphenylboronic acids exhibit high resistance to protodeboronation and are used in Suzuki cross-coupling reactions . Similarly, 3,5-DFPBA could potentially be used in such reactions due to the boronic acid moiety's ability to form stable complexes with transition metals and act as a coupling partner.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-DFPBA were extensively characterized. The compound's spectroscopic data were obtained from DFT calculations, and the effects of the boric acid group and halogen substitutions were investigated. The electronic properties, such as HOMO and LUMO energies, were determined by TD-DFT calculations. Additionally, the compound's nonlinear optical properties (NLO) and thermodynamic features were analyzed, providing a comprehensive understanding of its behavior under various conditions .

Scientific Research Applications

Spectroscopic Properties and Structural Analysis

3,5-Difluorophenylboronic acid (3,5-DFPBA) has been extensively studied for its spectroscopic properties. Karabacak et al. (2014) conducted a detailed analysis using various spectroscopic techniques like FT-IR, FT-Raman, UV–Vis, 1H and 13C NMR. They also employed density functional theory (DFT) and time-dependent density functional theory (TD-DFT) to understand the electronic properties, molecular association through O–H⋯O hydrogen bonding, and the effects of boric acid group and halogen substitutions on the molecule. This research contributes significantly to the understanding of 3,5-DFPBA's molecular structure and its spectroscopic behavior (Karabacak et al., 2014).

Catalysis in Organic Synthesis

3,5-DFPBA has shown utility in organic synthesis as a catalyst. Ishihara et al. (2001) synthesized a derivative of 3,5-DFPBA, namely 3,5-Bis(perfluorodecyl)phenylboronic acid, and demonstrated its effectiveness as a "green" catalyst in the direct amide condensation reaction. This highlights 3,5-DFPBA's potential in environmentally friendly chemical synthesis (Ishihara et al., 2001).

Covalent Organic Frameworks (COFs)

In the field of material science, 3,5-DFPBA has been utilized in the synthesis of covalent organic frameworks (COFs). Côté et al. (2005) designed and synthesized COFs using phenyl diboronic acid, including derivatives like 3,5-DFPBA. These COFs exhibited high thermal stability, permanent porosity, and high surface areas, making them valuable for various applications like gas storage and catalysis (Côté et al., 2005).

Electrolyte Additives in Lithium-Ion Batteries

The boron center in 3,5-DFPBA derivatives is a strong Lewis acid and can act as an anion receptor. Chen and Amine (2007) reported a derivative, 2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole, as a bifunctional electrolyte additive for lithium-ion batteries. This additive aids in overcharge protection and helps dissolve LiF generated during battery operation, showing the potential of 3,5-DFPBA derivatives in advanced battery technology (Chen & Amine, 2007).

Safety And Hazards

3,5-Difluorophenylboronic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified under Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

(3,5-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF2O2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQBQRYFWNIDOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370229
Record name 3,5-Difluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluorophenylboronic acid

CAS RN

156545-07-2
Record name (3,5-Difluorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156545-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a separate reaction vessel, 40 mL of tetrahydrofuran was cooled to -78° C., and the Grignard reagent of 3,5-difluorophenyl bromide and a solution of 11.3 grams (0.109 mole) of trimethyl borate in 15 mL of tetrahydrofuran were added simultaneously dropwise in an effort to provide an equimolar addition of each. An additional 115 mL of tetrahydrofuran was added during the additions to dilute the thickening reaction mixture. The completion of additions required about 15 minutes. After this time the reaction mixture was allowed to warm to ambient temperature as it stirred for about 18 hours. The reaction mixture was then poured into 300 mL of an aqueous dilute solution of hydrochloric acid. The resultant mixture was extracted with two 150 mL portions of ethyl acetate. The combined extracts were dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure, yielding 13.6 grams of 3,5-difluoro-phenylboronic acid. The NMR spectrum was consistent with the proposed structure.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous dilute solution
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
115 mL
Type
solvent
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

91.5 ml of tert-butyllithium are added at −78° C. to 20 g of 1-bromo-3,5-difluorobenzene in 300 ml of diethyl ether. The reaction mixture is stirred for 1 hour at −78° C. and 14.2 ml of trimethyl borate are then added. The reaction mixture is stirred for 1 hour at −78° C. and then for 12 hours at room temperature. 200 ml of aqueous 1 N hydrochloric acid solution are added. The resulting mixture is extracted with diethyl ether, the organic phase is washed with saturated sodium hydrogen carbonate solution and dried over magnesium sulphate, and the solvents are evaporated off under reduced pressure. The residue is taken up in cyclohexane and the precipitate obtained is isolated by filtration.
Quantity
91.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
14.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a nitrogen atmosphere, a solution prepared by dissolving 100 g of 3,5-difluorobromobenzene in 150 mL of THF was added dropwise at a rate that caused gentle reflux to a mixed solution of 13.85 g of magnesium and 55 mL of THF. After dropwise addition, the mixture was stirred at 40° C. for 1 hour and cooled with ice. Then, a solution prepared by dissolving 64.59 g of trimethoxyborane in 130 mL of THF was slowly added dropwise under ice cooling, followed by stirring at room temperature for 1 hour. Then, 10% hydrochloric acid was added until the reaction system became acidic, and the mixture was stirred at room temperature for 30 minutes. Then, an organic layer was separated from the mixture, and an aqueous layer was subjected to extraction with hexane. The hexane extract was combined with the organic layer and washed with saturated brine. The resultant mixture was dried by adding sodium sulfate, and then the solvent was distilled off under reduced pressure to yield 71.65 g of 3,5-difluorophenylboronic acid.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
13.85 g
Type
reactant
Reaction Step Two
Name
Quantity
55 mL
Type
solvent
Reaction Step Two
Quantity
64.59 g
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Difluorophenylboronic acid
Reactant of Route 2
Reactant of Route 2
3,5-Difluorophenylboronic acid
Reactant of Route 3
Reactant of Route 3
3,5-Difluorophenylboronic acid
Reactant of Route 4
Reactant of Route 4
3,5-Difluorophenylboronic acid
Reactant of Route 5
Reactant of Route 5
3,5-Difluorophenylboronic acid
Reactant of Route 6
Reactant of Route 6
3,5-Difluorophenylboronic acid

Citations

For This Compound
175
Citations
J Zhang, J Fu, Q Chen, H Ma, Z Jiang, Z Zhang… - Chemical Engineering …, 2022 - Elsevier
SnO 2 has recently emerged as a promising Electron transportation layer (ETL) for perovskite solar cells (Pero-SCs). However, its inherent trap-states usually cause charge …
Number of citations: 22 www.sciencedirect.com
M Karabacak, E Kose, A Atac, AM Asiri… - Journal of molecular …, 2014 - Elsevier
The spectroscopic properties of 3,5-difluorophenylboronic acid (3,5-DFPBA, C 6 H 3 F 2 B(OH) 2 ) were investigated by FT-IR, FT-Raman UV–Vis, 1 H and 13 C NMR spectroscopic …
Number of citations: 60 www.sciencedirect.com
JT Gozdalik, A Adamczyk-Woźniak… - Pure and Applied …, 2018 - degruyter.com
Rapid development of research on the chemistry of boronic acids is connected with their applications in organic synthesis, analytical chemistry, materials’ chemistry, biology and …
Number of citations: 15 www.degruyter.com
M Li, H Gao, L Yu, S Tang, Y Peng, C Zheng, L Xu… - Small, 2021 - Wiley Online Library
Organic‐inorganic metal halide perovskites are regarded as one of the most promising candidates in the photovoltaic field, but simultaneous realization of high efficiency and long‐term …
Number of citations: 11 onlinelibrary.wiley.com
H Hassan - African Journal of Pure and Applied Chemistry, 2016 - academicjournals.org
African Journal of Pure and Applied Chemistry - preparation, structural and thermal studies of boroxine adducts having aryl boronic acids and pyrazoles Home Journals Proceedings …
Number of citations: 6 academicjournals.org
J Zhang, X Wang, L He, L Chen, CY Su… - New journal of …, 2009 - pubs.rsc.org
Modification of Fe-tricarboxylate based metal–organic gels yielded tert-butyl substituted or phosphine-functionalised gels in alcohols or DMF, which were prepared from 5-tert-…
Number of citations: 94 pubs.rsc.org
D BİLGE - jag.journalagent.com
Öz The experimental and theoretical investigations of solvent effect on conformational structure and the hydroxyl stretching vibration of 2, 3-dimethoxyphenylboronic acid (2, 3-dmpba; …
Number of citations: 6 jag.journalagent.com
D Bilge - Pamukkale Üniversitesi Mühendislik Bilimleri Dergisi, 2019 - dergipark.org.tr
The experimental and theoretical investigations of solvent effect on conformational structure and the hydroxyl stretching vibration of 2,3-dimethoxyphenylboronic acid (2,3-dmpba; C6H3(…
Number of citations: 5 dergipark.org.tr
J Huang, L He, J Zhang, L Chen, CY Su - Journal of Molecular Catalysis A …, 2010 - Elsevier
A metal–organic gel (MOG) route to immobilised catalysts has been developed based on the reversibility of coordination bond formation in a Fe 3+ –carboxylate MOG. The ferric gel was …
Number of citations: 74 www.sciencedirect.com
H Scott, RM Walmsley - Mutation Research/Genetic Toxicology and …, 2015 - Elsevier
Boronic acids and their derivatives have been exploited for their pharmacological activity and their utility as intermediates in the synthesis of novel non-boron containing compounds. A …
Number of citations: 24 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.